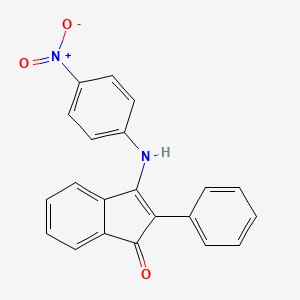

3-(4-nitroanilino)-2-phenyl-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitroanilino)-2-phenylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)22-15-10-12-16(13-11-15)23(25)26/h1-13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOXVFAPQGNOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the 1h Inden 1 One Scaffold in Advanced Organic Synthesis

The 1H-inden-1-one scaffold, a structural motif consisting of a benzene (B151609) ring fused to a cyclopentenone ring, is a cornerstone in the synthesis of complex organic molecules. mdpi.com This framework is not merely a synthetic curiosity but serves as a versatile intermediate in the creation of fine chemicals and, notably, in the pharmaceutical sector. rjptonline.org The inherent reactivity and structural rigidity of the indenone core make it an attractive starting point for building a diverse array of more complex structures. rjptonline.orgbeilstein-journals.org

The synthesis of the indanone core has been a subject of extensive research since the 1920s, leading to a multitude of developed methodologies. beilstein-journals.org These synthetic routes often involve intramolecular cyclization reactions, with the Friedel-Crafts reaction and the Nazarov cyclization being common strategies. beilstein-journals.org The adaptability of these methods allows for the preparation of a wide range of substituted indenones, enabling chemists to fine-tune the properties of the final compounds. beilstein-journals.orgmdpi.com

The following table summarizes various synthetic approaches to the 1-indanone (B140024) scaffold:

| Starting Material/Reaction Type | Catalyst/Reagents | Key Features |

| Intramolecular Friedel–Crafts Acylation | Metal Triflates, Nafion-H | A common and versatile method for cyclizing arylpropanoic acids or their acid chlorides. beilstein-journals.orgmdpi.com |

| Nazarov Cyclization | Brønsted or Lewis Acids | Employs α,β-unsaturated ketones (dienones) as substrates to form the five-membered ring. beilstein-journals.orgmdpi.com |

| Carbonylative Cyclization | Palladium Catalysts | Utilizes unsaturated aryl iodides and carbon monoxide to construct the indenone system. |

| Alkylation/Cyclization of Ynones | Iron Promotion | An oxidative tandem reaction to produce 2-alkylated indenones under mild conditions. researchgate.net |

| Cyclization of 2-Alkynylaldehyde Acetals | Gold Catalysis | An efficient method that proceeds via a 1,5-H shift mechanism. researchgate.net |

The significance of the 1H-inden-1-one scaffold is underscored by its presence in numerous biologically active molecules. beilstein-journals.org Derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antibacterial properties. rjptonline.orgbeilstein-journals.org This proven biological relevance drives continued interest in developing novel synthetic methods and new derivatives based on this privileged structure.

Significance of N Arylanilino Substituted Indenones in Chemical Research

The introduction of an N-arylanilino substituent onto the indenone scaffold, as seen in 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one, is a key area of investigation in medicinal chemistry. This specific functionalization is explored for its potential to impart or enhance biological activity. Research into related N-substituted and anilino-containing heterocyclic compounds has revealed significant potential in several therapeutic areas.

Studies on various indenone derivatives have demonstrated their potential as potent anti-inflammatory agents. nih.govnih.gov For instance, a series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized and shown to effectively inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This line of research suggests that the indenone core is a promising scaffold for the development of new anti-inflammatory therapeutics. nih.govnih.gov

Furthermore, the anilino moiety is a common feature in molecules designed for anticancer activity. nih.gov While research on the specific N-arylanilino-indenone subclass is specialized, broader studies on anilinoquinolines and other N-substituted compounds have shown potent antiproliferative effects against various cancer cell lines. nih.govnih.gov Novel derivatives of indoline, a related scaffold, have been shown to induce apoptosis (programmed cell death) in cancer cells, marking them as potential leads for new anti-cancer agents. nih.gov

The antimicrobial properties of substituted indanones have also been a focus of chemical research. rjptonline.org Studies have shown that certain substituted indanone derivatives exhibit marked potency as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. rjptonline.org The exploration of N-substituted moieties on various heterocyclic cores is a common strategy in the search for new antibacterial drugs to combat rising resistance. researchgate.net

The table below summarizes the researched biological activities associated with indenone and anilino-substituted scaffolds.

| Biological Activity | Scaffold/Derivative Class | Research Findings |

| Anti-inflammatory | 2-Benzylidene-1-indanone derivatives | Effectively inhibited the LPS-induced expression of IL-6 and TNF-α in murine macrophages. nih.gov |

| Anticancer | 4-Anilinoquinoline derivatives | Exhibited potent cytotoxic activities against HeLa and BGC823 cell lines, superior to the control drug gefitinib. nih.gov |

| Anticancer | N-substituted Indoline derivatives | Showed effective cytotoxic activity against osteosarcoma cells, inducing apoptosis and inhibiting cell migration. nih.gov |

| Antimicrobial | Substituted indanone acetic acid derivatives | Para-fluorophenyl substituted derivative showed marked potency as an antimicrobial agent against various bacteria and fungi. rjptonline.org |

This body of research highlights that the combination of the indenone scaffold with an N-arylanilino group represents a strategic design choice in the quest for novel bioactive compounds.

Overview of Research Trajectories for Complex Organic Compounds

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. wikipedia.orgias.ac.innumberanalytics.comicj-e.org The goal is to transform the target structure into a series of progressively simpler precursor molecules until readily available starting materials are identified. wikipedia.org

For this compound, the primary disconnection targets the C-N bond linking the 4-nitroaniline moiety to the 2-phenyl-1H-inden-1-one core. This is a logical disconnection as C-N bonds can often be formed through well-established nucleophilic substitution or cross-coupling reactions. This leads to two key precursors: a 2-phenyl-1H-inden-1-one scaffold functionalized at the 3-position with a suitable leaving group (e.g., a halogen) and 4-nitroaniline.

A further retrosynthetic analysis of the 2-phenyl-1H-inden-1-one core suggests several pathways. A common strategy involves an intramolecular cyclization. This could originate from a 1,3-diphenylpropenone derivative, where a Friedel-Crafts-type reaction could form the five-membered ring. Alternatively, the indenone core can be built through annulation strategies involving simpler aromatic precursors and a suitable three-carbon component. This systematic deconstruction provides a clear roadmap for the forward synthesis, highlighting the key bond formations and the necessary precursor molecules.

Advanced Precursor Synthesis for Indenone Core Assembly

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks: the substituted indenone core and the nitroaniline component.

The 2-phenyl-1H-inden-1-one core is a crucial intermediate. The synthesis of substituted indones and related structures like 2-phenyl-1H-indoles can be achieved through various classical and modern methods. asianpubs.org One established method for synthesizing 2-phenyl-1H-indoles, a structurally related heterocyclic system, involves the Fischer indole synthesis, which utilizes the condensation of phenylhydrazine with substituted acetophenones followed by cyclization. asianpubs.orgresearchgate.net

For the indenone core itself, classical methods often involve intramolecular cyclization reactions. For instance, derivatives of phenylpropiolic acid or chalcones can serve as precursors. More contemporary methods, discussed later, utilize transition-metal-catalyzed cyclizations which offer greater efficiency and functional group tolerance. The table below summarizes some general approaches that can be adapted for the synthesis of indenone precursors.

| Method | Precursors | Key Transformation | General Reference |

|---|---|---|---|

| Nazarov Cyclization | Divinyl ketones | Acid-catalyzed 4π-electrocyclic ring closure | General Organic Chemistry Principle |

| Friedel-Crafts Acylation/Alkylation | Substituted benzenes and acyl/alkyl halides | Intramolecular cyclization of a functionalized aromatic chain | General Organic Chemistry Principle |

| Palladium-Catalyzed Annulation | o-halobenzaldehydes and alkynes | Heck reaction followed by cyclization | bohrium.com |

| Rhodium-Catalyzed C-H Activation | Benzimidates and alkenes | Cascade C-H alkenylation and intramolecular cyclization | acs.orgorganic-chemistry.org |

4-Nitroaniline is a widely used industrial and laboratory chemical. wikipedia.org Its preparation is a staple of organic chemistry education and is typically achieved through the nitration of aniline (B41778). However, direct nitration of aniline is often problematic as the amino group is highly activating and susceptible to oxidation, leading to a mixture of products and tar formation.

A more controlled and common laboratory synthesis involves a two-step process starting from aniline. wikipedia.org First, the amino group is protected by acetylation with acetic anhydride to form acetanilide. stuba.sksciencemadness.org The acetyl group moderates the activating effect of the amino group and directs the subsequent electrophilic substitution to the para position. The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. stuba.sksciencemadness.org The final step is the hydrolysis of the amide group, typically under acidic or basic conditions, to yield 4-nitroaniline. stuba.sksciencemadness.orgprepchem.com

Industrially, 4-nitroaniline is produced by the amination of 4-nitrochlorobenzene. wikipedia.org The table below outlines common laboratory methods for its synthesis.

| Starting Material | Key Reagents | Process Steps | Typical Yield | Reference |

|---|---|---|---|---|

| Aniline | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H₂SO₄ or NaOH (hydrolysis) | Protection (acetylation), nitration, deprotection (hydrolysis) | ~90% (from nitration of acetanilide) | wikipedia.orgprepchem.com |

| 4-Nitrochlorobenzene | Aqueous ammonia | Nucleophilic aromatic substitution (amination) in an autoclave at high temperature and pressure. | ~95% | prepchem.com |

| 4-Nitroacetanilide | 25% Sulfuric Acid | Acid-catalyzed hydrolysis. | High | prepchem.com |

Direct Annulation and Cyclization Approaches to the 1H-Inden-1-one System

Modern synthetic chemistry has seen a surge in the development of powerful annulation and cyclization reactions that provide direct access to complex ring systems like the 1H-inden-1-one core. These methods often rely on transition-metal catalysis, offering high efficiency, selectivity, and atom economy.

Transition-metal catalysis has become a cornerstone for constructing indenone frameworks. bohrium.comrsc.org Catalysts based on palladium, rhodium, and copper are particularly effective in mediating the annulation of various precursors.

Palladium-catalyzed reactions are well-documented for indenone synthesis. acs.org One strategy involves the carbonylation of o-bromoaryl iodides with alkynes, where a carbonyl group is incorporated into the ring system. acs.org This process typically proceeds through sequential oxidative addition, alkyne insertion, carbonyl insertion, and reductive elimination steps. acs.org

Rhodium catalysts are also highly effective, particularly in redox-neutral processes. For example, rhodium(III)-catalyzed synthesis of indenones from 2-aryl-3-nitrosoindoles and alkynes has been developed, which avoids the need for external oxidants. researchgate.net These reactions often proceed through C-H bond activation, dearomative spirocyclization, and subsequent bond cleavage and hydrolysis cascades. researchgate.net While reactions with internal alkynes are well-established, achieving high regioselectivity with terminal alkynes remains a challenge. bohrium.comresearchgate.net

| Metal Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | Benzenecarbaldehydes and internal alkynes | Carbocyclization to form 2,3-disubstituted indenones. | researchgate.net |

| Palladium(0) | o-bromoaryl iodides and alkynes | Ligand-free carbonylation using Mo(CO)₆ as a CO source. | acs.org |

| Rhodium(III) | Benzimidates and alkenes | C-H activation/multistep cascade reaction. | acs.orgorganic-chemistry.orgresearchgate.net |

| Rhodium(III) | Sulfoxonium ylides and 1,3-diynes | Redox-neutral [3+2] annulation via C-H activation. | acs.org |

| Iron | Carboxamides and internal alkynes | C-H bond activation assisted by a bidentate directing group. | researchgate.net |

Directed C-H activation has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, including indenones. researchgate.net This approach involves the use of a directing group on one of the substrates to guide a metal catalyst to a specific C-H bond, which is then cleaved and functionalized.

An efficient protocol for synthesizing diverse difunctionalized indenones has been developed using rhodium(III)-catalyzed C-H activation. acs.orgorganic-chemistry.org This method employs the reaction of benzimidates with alkenes in a multistep cascade process. acs.orgresearchgate.net The reaction is thought to proceed through a sequence of C-H alkenylation, intramolecular cyclization, oxidation, C-N bond cleavage, and finally, intramolecular nucleophilic addition. acs.org This transformation allows for the formation of multiple bonds in a single operation under mild conditions and demonstrates good functional group tolerance. acs.orgorganic-chemistry.org The development of such C-H functionalization strategies represents a significant advance in the synthesis of indenone scaffolds, providing efficient routes to biologically and pharmaceutically relevant molecules. acs.org

Cascade and Multicomponent Reactions for Efficient Indenone Construction

The synthesis of complex molecules like this compound benefits greatly from methodologies that maximize efficiency. Cascade and multicomponent reactions are powerful strategies that enable the formation of multiple chemical bonds in a single, sequential process without isolating intermediates. nih.govrsc.org This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste generation, which is often referred to as improving atom economy. nih.gov

In the context of indenone synthesis, a multicomponent strategy could involve the reaction of a substituted benzaldehyde, a compound with an active methylene group, and another reactant in a one-pot setup to rapidly assemble the core indenone structure. For instance, rhodium-catalyzed C-H activation and a subsequent multistep cascade reaction of benzimidates and alkenes have been employed to create diverse difunctionalized indenones. organic-chemistry.org Similarly, domino reactions starting from readily available materials like aryl aldehydes and hippuric acid can yield complex indenone derivatives under microwave irradiation, simplifying the process and often improving yields. organic-chemistry.org These efficient protocols are instrumental in building the foundational indenone ring system upon which the required phenyl and nitroanilino groups can be installed.

Incorporation of the 4-Nitroanilino Moiety

Once the 2-phenyl-1H-inden-1-one scaffold is synthesized, the next critical step is the introduction of the 4-nitroanilino group at the C3 position. This can be achieved through various amination techniques, including direct protocols or more versatile cross-coupling methodologies.

Amination Protocols for 1H-Inden-1-one Scaffolds

Direct amination of an indenone precursor is a straightforward approach to forming the crucial C-N bond. One such method is reductive amination. This one-pot protocol typically involves the reaction of a ketone (in this case, the indenone) with an amine (4-nitroaniline) in the presence of a reducing agent. researchgate.net Thiamine hydrochloride has been reported as an effective green catalyst for the reductive amination of various aldehydes and ketones under solvent-free conditions, offering a potentially environmentally friendly route. researchgate.net

Another approach involves transition-metal-catalyzed C-H amination. While often applied to intramolecular reactions to form heterocyclic rings like indazoles, the principles can be extended to intermolecular reactions. researchgate.net This method would involve activating a C-H bond on the indenone ring and coupling it directly with the amine, although this can present challenges in controlling regioselectivity.

Table 1: Comparison of Potential Amination Protocols

| Method | Reagents/Catalysts | Advantages | Potential Challenges |

|---|---|---|---|

| Reductive Amination | 4-nitroaniline, Reducing Agent (e.g., NaBH₄), Catalyst (e.g., Thiamine HCl) researchgate.net | One-pot procedure, potentially green and solvent-free. researchgate.net | Requires a suitable precursor, may affect other reducible functional groups. |

| C-H Amination | 4-nitroaniline, Transition Metal Catalyst (e.g., Copper-based) researchgate.net | Direct functionalization of a C-H bond, high atom economy. | Controlling regioselectivity, harsh reaction conditions may be required. |

Aryl-Nitrogen Bond Formation via Cross-Coupling Methodologies

Cross-coupling reactions represent a highly versatile and powerful tool for forming aryl-nitrogen bonds with excellent control and functional group tolerance. To synthesize this compound, a strategy could involve coupling a 3-halo-2-phenyl-1H-inden-1-one intermediate with 4-nitroaniline, or alternatively, coupling a 3-borylated indenone with a halogenated 4-nitroaniline.

Copper-catalyzed cross-coupling reactions are particularly relevant for this transformation. Research has demonstrated the successful coupling of nitroarenes with aryl boronic acids to construct diarylamines. nih.gov In this scenario, the reaction proceeds via a nitrosoarene intermediate, with the copper catalyst facilitating both the initial deoxygenation of the nitro group and the subsequent C-N bond formation. nih.gov This suggests a viable pathway where a boronic acid derivative of 2-phenyl-1H-inden-1-one could be coupled with 1-halo-4-nitrobenzene.

Palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of C-N cross-coupling and could be readily applied to couple a 3-haloindenone with 4-nitroaniline using a palladium catalyst and a suitable phosphine ligand.

Table 2: Aryl-Nitrogen Cross-Coupling Strategies

| Reaction Name | Indenone Precursor | Nitroaniline Precursor | Typical Catalyst System |

|---|---|---|---|

| Copper-Catalyzed Coupling | 3-Borylated Indenone | 1-Halo-4-nitrobenzene | CuX salt, Diphosphine ligand nih.gov |

| Buchwald-Hartwig Amination | 3-Haloindenone | 4-Nitroaniline | Palladium source (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP) |

| CsF-Promoted Coupling | Indenone Tosylhydrazone | 4-Nitrophenylboronic acid | Cesium Fluoride (CsF) researchgate.net |

Stereoselective and Regioselective Synthesis Considerations for Indenone Derivatives

The synthesis of substituted indenones requires careful control over both regioselectivity and stereoselectivity to ensure the desired isomer is formed. acs.orgnih.gov

Regioselectivity , the control of where substituents are placed on the indenone ring, is a critical challenge. For instance, in Friedel-Crafts type cyclizations to form the indanone core, the reaction's regioselectivity can be highly dependent on the electronic nature of the substituents and the reaction conditions. d-nb.info It has been shown that the concentration of polyphosphoric acid (PPA) can act as a key parameter to switch the regioselectivity in the synthesis of certain indanones. d-nb.info Nickel-catalyzed Larock annulations have also been developed to provide indenone products with excellent regioselectivities. rsc.org For the target molecule, ensuring the phenyl group is at the C2 position and the amino group attaches at C3 requires a synthetic route where these positions are unambiguously differentiated.

Stereoselectivity refers to the control over the three-dimensional arrangement of atoms. While the target molecule, this compound, does not possess a chiral center in its indenone core due to the double bond, many synthetic precursors and related indanone derivatives do. Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. acs.org Methodologies such as dinuclear zinc-catalyzed tandem reactions have been used to obtain spiro-indanone derivatives with excellent stereoselectivities (up to >99% enantiomeric excess). rsc.org Furthermore, diastereoselective reactions are employed when a molecule has multiple stereocenters, aiming to produce one diastereomer over others. acs.org Such considerations become paramount if the indenone core were to be reduced, creating a chiral center at the C1 position and necessitating stereocontrol to isolate a specific stereoisomer. A base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for the stereoselective construction of functionalized indene scaffolds. nih.gov

Mechanistic Elucidation of 1H-Inden-1-one Formation Reactions

The synthesis of the 1H-inden-1-one scaffold, the central structural motif of the target compound, can be achieved through several distinct mechanistic pathways. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials. These mechanisms range from classical acid-catalyzed cyclizations to modern photoredox and transition-metal-catalyzed transformations.

Electrophilic and Nucleophilic Pathways in Indenone Ring Closure

Electrophilic cyclization is a fundamental strategy for constructing the indenone ring. A prominent example is the intramolecular Friedel-Crafts acylation. In this pathway, a 3-arylpropionic acid derivative is converted to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic attack on the aromatic ring in the presence of a Lewis acid like AlCl₃ to form an indanone. beilstein-journals.org Subsequent oxidation or elimination can then yield the indenone.

Another powerful electrophilic cyclization is the Nazarov cyclization. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org The mechanism is initiated by the activation of the ketone by a Lewis or Brønsted acid, generating a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form a cyclopentenyl cation, which upon elimination of a proton, yields the final α,β-unsaturated cyclopentenone product, in this case, the indenone ring. organic-chemistry.orgnumberanalytics.com The regioselectivity of the Nazarov cyclization can be controlled by the electronic properties of the substituents on the dienone system. beilstein-journals.org

| Reaction Name | Key Intermediate | Catalyst/Reagent | Description |

| Friedel-Crafts Acylation | Acylium ion | Lewis Acid (e.g., AlCl₃) | Intramolecular electrophilic attack of an acyl group onto an aromatic ring to form a cyclic ketone (indanone). beilstein-journals.org |

| Nazarov Cyclization | Pentadienyl cation | Lewis or Brønsted Acid | Acid-catalyzed 4π-electrocyclic closure of a divinyl ketone to form a cyclopentenone (indenone). wikipedia.orgorganic-chemistry.org |

| Paal-Knorr Synthesis Analogue | Hemiaminal/Enamine | Acid or Base | While classic for pyrroles and furans from 1,4-dicarbonyls, analogous nucleophilic attack and cyclization principles can be applied. alfa-chemistry.comwikipedia.org |

Nucleophilic pathways, though less direct for the specific indenone carbocycle, are crucial in the synthesis of related heterocyclic systems and inform the reactivity of the indenone carbonyl group. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgresearchgate.net The mechanism proceeds via nucleophilic attack of the amine on one carbonyl, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form a pyrrole ring. alfa-chemistry.comsynarchive.com This highlights the susceptibility of carbonyl groups in related systems to nucleophilic attack, a key aspect of indenone chemistry.

Role of Radical and Photoredox Mechanisms in Indenone Chemistry

In recent years, radical and photoredox-catalyzed reactions have emerged as powerful tools for indenone synthesis, offering mild conditions and unique reactivity. These methods often involve the generation of radical intermediates through single-electron transfer (SET) processes. nih.gov

Visible-light photoredox catalysis can be used to initiate radical cascade cyclizations. For example, a photoinduced direct synthesis of 3-amino-1-indenones has been demonstrated, involving the reactivity of an in-situ generated nitrogen-centered radical. researchgate.net Similarly, photoredox radical cascade cyclization strategies have been developed for constructing indanone skeletons from easily accessible starting materials. nih.gov These reactions proceed through the generation of carbon-centered radicals which then undergo cyclization.

Iron-promoted oxidative tandem alkylation/cyclization of ynones provides another route to indenones. This process involves the generation of an alkyl radical, its addition to the alkyne, and a subsequent intramolecular cyclization to form the five-membered ring. organic-chemistry.org These radical pathways offer an alternative to traditional polar reaction mechanisms, expanding the scope of accessible indenone structures.

Detailed Catalytic Cycles in Transition-Metal-Mediated Indenone Transformations

Transition-metal catalysis provides highly efficient and selective methods for synthesizing indenones. bohrium.comresearchgate.net Catalysts based on palladium, rhodium, nickel, and cobalt are commonly employed, each operating through distinct catalytic cycles.

A representative example is the Palladium-catalyzed Larock annulation . A plausible catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex to form an arylpalladium(II) species. This is followed by the coordination and migratory insertion of an alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes migratory insertion with a carbon monoxide (CO) source. Finally, intramolecular reductive elimination occurs, forming the indenone product and regenerating the Pd(0) catalyst.

Rhodium-catalyzed reactions also offer efficient pathways. For instance, (Indenyl)Rh complexes have been shown to catalyze reactions like the hydroacylation of olefins and the dimerization of activated alkenes with high efficiency, often exhibiting greater reactivity than their cyclopentadienyl (Cp) analogues due to the "indenyl effect". nih.gov A typical cycle for a rhodium-catalyzed carbonylative cyclization might involve:

Oxidative Addition: Rh(I) adds to an aryl halide.

CO Insertion: Carbon monoxide inserts into the Rh-aryl bond.

Alkyne Insertion: The alkyne inserts into the Rh-acyl bond.

Reductive Elimination: The final step closes the ring to form the indenone and regenerates the Rh(I) catalyst. organic-chemistry.org

| Metal Catalyst | Common Starting Materials | Key Mechanistic Steps | Ref. |

| Palladium (Pd) | Aryl halides, Alkynes, CO | Oxidative Addition, Migratory Insertion, Reductive Elimination | organic-chemistry.org |

| Rhodium (Rh) | Arylboronic acids, Alkynes, CO source | Transmetalation, Carbonylative Cyclization | organic-chemistry.org |

| Nickel (Ni) | Aryl triflates, Alkynes | Redox Neutral Arylation, Cyclization | bohrium.com |

| Iron (Fe) | Benzamides, Alkynes | C-H Activation, Alkyne Insertion, Cyclization | researchgate.net |

These catalytic cycles provide a high degree of control over the reaction, allowing for the synthesis of complex and highly functionalized indenone derivatives under relatively mild conditions.

Intramolecular Rearrangements and Cycloaddition Reactions Involving the Indenone System

The indenone scaffold is not only a synthetic target but also a reactive intermediate that can participate in various rearrangements and cycloaddition reactions to build more complex molecular architectures.

Intramolecular Rearrangements: The Meyer-Schuster rearrangement is a classic acid-catalyzed rearrangement of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com This reaction can be a key step in an indenone synthesis, where a suitably substituted aryl propargyl alcohol rearranges to form the conjugated enone system of the indenone. organicreactions.org The mechanism involves the protonation of the alcohol, a rate-determining 1,3-shift of the hydroxyl group to form an allene, and subsequent tautomerization to the stable enone. wikipedia.orgresearchgate.net

Cycloaddition Reactions: The enone functionality within the indenone system makes it an excellent participant in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): Indenones can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form complex polycyclic structures. acs.org The reaction involves the concerted movement of six pi electrons (four from the diene and two from the indenone's double bond) to form a new six-membered ring. khanacademy.org The regioselectivity and stereoselectivity are governed by the electronic and steric properties of both the indenone and the diene. nih.govresearchgate.net

[2+2] Photocycloaddition: As a cyclic enone, the indenone system is a prime candidate for photochemical [2+2] cycloadditions with alkenes. organicreactions.org This reaction is initiated by the photoexcitation of the enone to a triplet excited state. This excited state then reacts with a ground-state alkene in a stepwise manner through a 1,4-diradical intermediate to form a cyclobutane ring. wikipedia.orgillinois.edu This method is highly effective for constructing strained four-membered rings.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The electron-deficient double bond of the indenone can also act as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.org It can react with 1,3-dipoles such as nitrones, azides, or carbonyl ylides to form five-membered heterocyclic rings fused to the indenone core. wikipedia.orgnumberanalytics.com This reaction is a concerted pericyclic process that allows for the stereospecific synthesis of complex heterocyclic systems. chesci.com

Reactivity Profiles of the Aniline and Nitro Substituents within the Indenone Framework

The aniline moiety's nitrogen atom possesses a lone pair of electrons, which can be donated into the π-system. However, this electron-donating character is significantly attenuated by the powerful electron-withdrawing nitro group at the para position of the aniline ring. The nitro group withdraws electron density through both the inductive effect and, more significantly, the resonance effect. libretexts.orgminia.edu.eg This creates a "push-pull" system across the aniline ring, reducing the nucleophilicity of the amino nitrogen compared to unsubstituted aniline.

Despite this reduction, the amino group can still participate in reactions. For example, its presence can influence additions to the indenone core. The electronic nature of substituents on anilines has been shown to direct the regioselectivity of their 1,4-addition to electron-deficient alkenes like β-nitrostyrenes. rsc.org

The nitro group itself imparts specific reactivity. Its strong electron-withdrawing nature deactivates the aniline ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. numberanalytics.com Furthermore, the nitro group can be chemically transformed, most commonly via reduction to an amino group, which would provide a route to further functionalization. The versatile reactivity of nitroarenes can also be harnessed in reactions involving single-electron transfer or as a precursor in photochemically-induced transformations. nih.gov

Kinetic and Thermodynamic Aspects of Indenone-Related Reactions

The outcome of many reactions involving indenones is dictated by the principles of kinetic and thermodynamic control. libretexts.org This is particularly evident in cycloaddition reactions where multiple stereoisomeric products can be formed.

Kinetic vs. Thermodynamic Control: A reaction is under kinetic control when it is irreversible and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). wikipedia.orgyoutube.com Conversely, a reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established, and the major product is the most stable one (i.e., the one with the lowest Gibbs free energy). masterorganicchemistry.com Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product. wikipedia.org

In the context of a Diels-Alder reaction involving an indenone, the endo adduct is often the kinetic product due to favorable secondary orbital interactions in the transition state, even though the exo adduct is typically the more sterically favored and thermodynamically stable product.

The activation energy (Ea) for a given reaction determines its rate. For instance, sigmatropic rearrangements, such as those related to indenyl systems, have specific activation barriers that can be determined experimentally. A wikipedia.orgnih.gov sigmatropic shift in an indenylborane system was found to have an activation energy of 17.7 ± 0.2 kcal mol⁻¹. researchgate.net Such quantitative data is essential for predicting reaction feasibility and optimizing conditions. The study of radical cyclizations has also shown that kinetic control can favor one ring size (e.g., 6-endo) while thermodynamic control favors another (e.g., 5-exo), with the observed product depending critically on the experimental conditions. ucla.edu Understanding these kinetic and thermodynamic landscapes is paramount for achieving selectivity in the synthesis and transformation of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structure Elucidation of 3 4 Nitroanilino 2 Phenyl 1h Inden 1 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of both one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region will likely be complex, with overlapping multiplets for the protons of the 2-phenyl group and the fused benzene (B151609) ring of the indenone core. The protons of the 4-nitroanilino moiety are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene ring, due to the strong electron-withdrawing effect of the nitro group. A downfield singlet, possibly broadened, can be attributed to the N-H proton.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the indenone ring is expected to resonate at a significantly downfield chemical shift. The spectrum will also display signals for the numerous sp² hybridized carbons of the aromatic rings. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic and core structure of the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary slightly in an experimental setting.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~9.0-10.0 (s, br) | - |

| Aromatic-H (Indenone) | ~7.2-7.8 (m) | ~120-145 |

| Aromatic-H (2-Phenyl) | ~7.3-7.6 (m) | ~125-135 |

| Aromatic-H (Nitroanilino) | ~7.0-8.2 (d, d) | ~115-150 |

| C=O | - | ~190-200 |

| Quaternary Carbons | - | ~130-160 |

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be crucial in identifying the coupling networks within the individual aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying the connectivity between different structural fragments. For instance, correlations between the N-H proton and carbons in both the indenone core and the 4-nitrophenyl ring would confirm the anilino linkage. Correlations from the protons of the 2-phenyl group to carbons of the indenone core would verify their point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the protons of the 2-phenyl group and the adjacent protons on the indenone core, offering insights into the preferred conformation of the phenyl ring relative to the indenone plane.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Both ESI and EI are common ionization techniques used in mass spectrometry. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for the accurate determination of the molecular weight. For this compound (C₂₁H₁₄N₂O₃), the expected monoisotopic mass is 354.1004 g/mol . HRMS-ESI would be used to confirm this elemental composition with high accuracy.

In contrast, EI is a higher-energy ionization technique that induces extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used as a fingerprint for the compound and to deduce its structure.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a prominent fragment ion) which is then subjected to further fragmentation. This technique provides detailed information about the connectivity of the molecule by establishing precursor-product relationships. For this compound, key fragmentation pathways would likely involve:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the C-N bond connecting the anilino group to the indenone core.

Fragmentation of the indenone core, potentially through the loss of carbon monoxide (CO).

Fissions within the phenyl and nitrophenyl rings.

Analysis of these fragmentation pathways would provide strong corroborative evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The molecule's structure as an enaminone is a key determinant of its vibrational spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3200-3400 (medium, sharp) |

| Aromatic C-H | Stretching | 3000-3100 (medium) |

| C=O (Ketone) | Stretching | 1680-1700 (strong) |

| C=C (Alkene/Aromatic) | Stretching | 1580-1640 (variable) |

| NO₂ (Nitro group) | Asymmetric Stretching | 1500-1550 (strong) |

| NO₂ (Nitro group) | Symmetric Stretching | 1330-1370 (strong) |

| C-N | Stretching | 1250-1350 (medium) |

The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the conjugated ketone carbonyl group. The N-H stretching vibration would likely appear as a medium to sharp band in the 3200-3400 cm⁻¹ region. The characteristic strong absorptions for the asymmetric and symmetric stretching of the nitro group would provide clear evidence for its presence. The region between 1580-1640 cm⁻¹ would contain bands from both the C=C bond of the enamine system and the aromatic rings. The collection of peaks in the fingerprint region (below 1500 cm⁻¹) would provide a unique vibrational signature for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the electronic transitions and chromophoric systems within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its conjugated systems and functional groups.

For this compound, the molecular structure contains several chromophores that are expected to give rise to distinct absorption bands in the UV-Vis spectrum. These include:

The conjugated system of the 2-phenyl-1H-inden-1-one core.

The nitroanilino moiety, which itself is a strong chromophore due to the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH-) attached to the phenyl ring.

The extended π-conjugation across the indenone and phenyl rings, coupled with the charge-transfer characteristics of the nitroanilino group, would likely result in complex spectra with multiple absorption bands. However, specific experimental UV-Vis spectral data, including λmax values and molar absorptivity coefficients in various solvents, have not been reported in the reviewed scientific literature. Therefore, a detailed analysis of its electronic transitions is not possible at this time.

Table 4.4.1: Expected Chromophoric Systems and Electronic Transitions. (Note: This table is predictive, as no experimental data has been found.)

| Chromophoric System | Expected Transition Type | Predicted Absorption Region |

| Phenyl rings | π → π | UV Region (~200-280 nm) |

| Indenone conjugated system | π → π, n → π | UV-Vis Region (~250-400 nm) |

| 4-nitroanilino moiety | π → π, Intramolecular Charge Transfer (ICT) | Vis Region (>400 nm) |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

A crystallographic study of this compound would provide invaluable insights into its molecular geometry. It would confirm the planarity of the indenone system and the relative orientations of the phenyl and nitroanilino substituents. Furthermore, it would detail the intermolecular forces that govern its solid-state structure.

However, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound (CAS Number: 15255-46-6). Consequently, no experimental data on its solid-state molecular structure is available.

Table 4.5.1: Crystallographic Data for this compound. (Note: No data is available.)

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Determined |

| Bond Lengths (Å) | Not Determined |

| Bond Angles (°) | Not Determined |

| Torsion Angles (°) | Not Determined |

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment (if applicable to chiral analogues)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample.

The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if chiral analogues were to be synthesized (for example, through the introduction of a stereocenter on the indenone ring or by atropisomerism if rotation around a single bond is sufficiently hindered), chiroptical methods would be indispensable for assigning their absolute configuration. The comparison of experimentally measured ECD or VCD spectra with spectra predicted by quantum chemical calculations is a powerful tool for the unambiguous determination of stereochemistry.

As there are no reports in the scientific literature on the synthesis or characterization of chiral analogues of this compound, no chiroptical spectroscopic data is available.

Computational Chemistry and Theoretical Studies of 3 4 Nitroanilino 2 Phenyl 1h Inden 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. dtic.milzju.edu.cn For 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one, DFT is instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure. Hybrid functionals, such as B3LYP, are commonly employed for this purpose in conjunction with basis sets like 6-311++G(d,p), as they provide a good balance between accuracy and computational cost in studies of similar organic molecules. researchgate.net

DFT calculations yield critical electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the title compound, the nitro group and the carbonyl oxygen would be expected to be highly electronegative regions, while the amino group and aromatic rings would represent areas of higher electron density.

Table 1: Representative DFT-Calculated Electronic Properties for an Indenone Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 eV |

Note: The values in this table are illustrative, based on typical results for similar aromatic nitro compounds and chalcones, and represent what a DFT calculation might predict.

Beyond DFT, other quantum chemical methods can be applied to study this compound.

Ab Initio Methods : These methods calculate all molecular integrals from first principles, without using experimental data for parametrization. libretexts.orgnih.gov While computationally demanding, they can offer very high accuracy, especially for smaller systems. researchgate.net For a molecule of this size, high-level ab initio calculations would be resource-intensive but could serve as a benchmark for validating results from faster methods like DFT. libretexts.org

Semi-Empirical Methods : These methods simplify calculations by using parameters derived from experimental data. libretexts.orgresearchgate.netscribd.com They are significantly faster than ab initio or DFT methods, making them suitable for preliminary conformational searches of large molecules or for studying large assemblies of molecules. scribd.com However, their accuracy is dependent on the quality of the parametrization for the specific atoms and bonding situations present in the molecule. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on a static, optimized geometry, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve calculating the forces on each atom and solving the classical equations of motion, allowing the molecule's conformational changes to be observed. molsimlab.com

This technique is crucial for exploring the molecule's conformational landscape, which refers to the collection of all possible spatial arrangements of its atoms. Key areas of interest would include the rotation around the single bonds connecting the phenyl and nitroanilino groups to the indenone core. The simulation would reveal the most stable conformations (local energy minima) and the energy barriers between them. Such studies are vital for understanding how the molecule's shape influences its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are highly effective at predicting spectroscopic properties, which can be directly compared with experimental data to validate the calculated structure.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides strong evidence for the proposed molecular structure. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O | 192.5 | 191.8 |

| C-NO₂ | 148.1 | 147.5 |

| C-N | 145.3 | 144.9 |

Note: This table provides hypothetical data to illustrate the typical agreement between calculated and experimental NMR shifts for aromatic ketones.

UV-Vis Absorption Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states and predicting ultraviolet-visible (UV-Vis) absorption spectra. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* or π→π*. researchgate.net For the title compound, the extensive conjugation and the presence of chromophoric groups (nitro, carbonyl) are expected to result in significant absorption in the UV-Vis region.

Computational Analysis of Reaction Mechanisms and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edursc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net

For the synthesis of this compound or its subsequent reactions, DFT calculations can be used to:

Model the step-by-step pathway of the reaction.

Calculate the activation energy (the energy barrier associated with the transition state), which determines the reaction rate.

Visualize the atomic motions involved in the bond-breaking and bond-forming processes at the transition state. smu.edu

This detailed mechanistic insight is often difficult to obtain through experimental means alone and is invaluable for optimizing reaction conditions and understanding reactivity patterns. researchgate.net

In Silico Design and Virtual Screening Approaches for Indenone Derivatives with Tailored Properties

The core structure of this compound can serve as a scaffold for the in silico (computer-based) design of new molecules with desired properties, particularly for applications in medicinal chemistry or materials science. researchgate.net

Virtual Screening : This process involves computationally testing a large library of compounds for their potential to bind to a specific biological target, such as an enzyme or receptor. frontiersin.orgplos.org Starting with the lead compound, derivatives can be generated by modifying functional groups. Molecular docking simulations are then used to predict the binding affinity and orientation of each derivative within the target's active site. jmpas.com

Tailored Properties : By systematically changing substituents on the phenyl or nitroanilino rings, computational models can predict how these modifications affect electronic properties (like the HOMO-LUMO gap), solubility, or reactivity. This rational design approach allows researchers to prioritize the synthesis of derivatives that are most likely to exhibit enhanced activity or desired characteristics, saving significant time and resources compared to traditional trial-and-error methods. nih.gov

Structure Property Relationship Investigations of 3 4 Nitroanilino 2 Phenyl 1h Inden 1 One Derivatives

Correlating Molecular Structure with Optoelectronic Properties in Indenone Systems

The optoelectronic properties of indenone systems are intrinsically linked to their molecular structure, particularly the nature and position of substituent groups attached to the core indenone framework. The indenone core is a conjugated system composed of a benzene (B151609) ring fused to a cyclopentenone ring. wikipedia.org This extended π-system is the basis for its electronic and optical properties. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the electronic structure, leading to tunable absorption and emission characteristics.

In the case of 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one, the structure features a potent intramolecular charge transfer (ICT) character. The anilino group serves as an electron donor, pushing electron density into the indenone core, while the nitro group on the aniline (B41778) ring acts as a strong electron acceptor. This "push-pull" architecture lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which directly influences the molecule's interaction with light.

Influence of Substituents on Electronic Absorption and Emission Characteristics

The electronic absorption and emission wavelengths of indenone derivatives are highly sensitive to substituent effects. Attaching EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, to the conjugated system tends to raise the HOMO energy level. Conversely, attaching EWGs, like nitro (-NO₂) or cyano (-CN) groups, typically lowers the LUMO energy level. mdpi.com Both effects lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. researchgate.net

For instance, in systems with a strong donor-acceptor character, the ICT band is often the lowest energy absorption, dictating the color of the compound. researchgate.net The phenyl group at the 2-position of the target molecule also contributes to the extension of the π-conjugation, further influencing the electronic properties. Theoretical studies on related systems have shown that modifying acceptor units with nitro groups can significantly reduce the energy gap. nih.gov The specific placement of these substituents is also critical; different isomers can exhibit distinct photophysical properties due to variations in the efficiency of charge transfer and orbital overlap.

The following table illustrates the hypothetical effect of various substituents on the maximum absorption wavelength (λmax) of a generic 2-phenyl-1H-inden-1-one backbone.

| Substituent at Position 3 | Substituent Nature | Expected HOMO-LUMO Gap | Expected λmax Shift |

| -H (Reference) | Neutral | Reference | Reference |

| -OCH₃ | Electron-Donating | Smaller | Red Shift |

| -N(CH₃)₂ | Strong Electron-Donating | Significantly Smaller | Strong Red Shift |

| -CN | Electron-Withdrawing | Smaller | Red Shift |

| -NH-(p-NO₂-Ph) | Donor-Acceptor (Push-Pull) | Very Small | Very Strong Red Shift |

Photophysical Behavior of this compound (e.g., Fluorescence Quantum Yield, Excited State Dynamics)

The photophysical behavior of a molecule describes the fate of the molecule after it absorbs light. Key parameters include the fluorescence quantum yield (ΦF) and the excited-state lifetime. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, providing a measure of the efficiency of the fluorescence process. libretexts.orgwikipedia.org Its value ranges from 0 to 1 (or 0% to 100%). edinst.com

ΦF is determined by the competition between radiative decay (fluorescence, rate constant kf) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, rate constant knr). wikipedia.org Molecules with strong ICT character, such as this compound, often exhibit complex excited-state dynamics. While the push-pull structure is beneficial for achieving long-wavelength absorption and emission, it can also open up efficient non-radiative decay channels, potentially leading to a lower fluorescence quantum yield. researchgate.net Electron-withdrawing groups, in particular, tend to reduce the quantum yield in many chromophores. researchgate.net

The table below outlines factors that generally influence the photophysical properties of indenone derivatives.

| Property | Influencing Factor | General Trend |

| Fluorescence Quantum Yield (ΦF) | Strong EWGs (e.g., -NO₂) | Tends to decrease ΦF by promoting non-radiative decay. researchgate.net |

| Molecular Rigidity | Increased rigidity can restrict vibrations and decrease non-radiative decay, increasing ΦF. | |

| Solvent Polarity | In ICT compounds, increasing solvent polarity can stabilize the excited state but may also enhance non-radiative decay, often lowering ΦF. | |

| Excited State Lifetime | Rate of Non-Radiative Decay | A faster non-radiative decay rate leads to a shorter excited-state lifetime. researchgate.net |

Relationship between Indenone Structural Features and Advanced Material Performance

The structural characteristics of indenone derivatives are pivotal in determining their performance in advanced materials, particularly in applications like organic electronics. Properties such as charge transport and thermal stability are directly governed by molecular structure, intermolecular interactions, and solid-state packing.

Theoretical studies on related indenofluorene-dione molecules, which share structural similarities with indenones, demonstrate a clear link between substituent choice and charge transport properties. researchgate.net Effective charge transport in organic semiconductors relies on significant intermolecular electronic coupling, which is facilitated by close π-π stacking, and low reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing an electron). The incorporation of sulfur-linked side chains, for example, was found to decrease the reorganization energy for hole transport and promote optimal π-π stacking, leading to excellent ambipolar (both hole and electron) charge-transport properties. researchgate.net In contrast, bulky substituents like dibutylamino groups can increase steric hindrance, disrupt intermolecular packing, and result in weaker electronic couplings and lower charge mobility. researchgate.net

Thermal stability is another critical parameter for materials used in electronic devices, as it determines their operational lifetime and reliability. This property can be assessed using techniques like differential scanning calorimetry to determine the temperature and enthalpy of fusion. up.pt A higher melting point and greater enthalpy of fusion generally indicate a more stable crystal lattice and stronger intermolecular forces, which contribute to better thermal stability. An energetic study of various substituted 1-indanone (B140024) derivatives has shown how the presence of methyl and methoxy groups influences their enthalpies of formation, combustion, and sublimation, providing fundamental data related to their thermodynamic stability. up.pt

The following table summarizes findings from a theoretical study on substituted indeno[1,2-b]fluorene-6,12-dione (B1644032) (IFD) derivatives, illustrating the structure-property relationship for charge transport. researchgate.net

| Derivative | Substituent | Key Structural Effect | Calculated Hole Mobility (μh) | Calculated Electron Mobility (μe) |

| BT-IFD | Butylthio | Decreased reorganization energy, optimized π-π stacking | 1.15 cm² V⁻¹ s⁻¹ | 0.08 cm² V⁻¹ s⁻¹ |

| DBA-IFD | Dibutylamino | Increased intermolecular steric hindrance | 0.01 cm² V⁻¹ s⁻¹ | - |

Quantitative Structure-Property Relationship (QSPR) Modeling for Indenone Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties or biological activities (in which case it is often called QSAR). frontiersin.orgmdpi.com These models employ statistical methods to build mathematical equations that can predict the properties of new, untested compounds based solely on their structure. frontiersin.org

For indenone derivatives, QSPR/QSAR models can be invaluable for rationally designing molecules with desired characteristics, such as enhanced biological activity or specific material properties, thereby reducing the need for extensive trial-and-error synthesis. The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical information about each molecule in a training set. These descriptors are then used to develop a regression model that links them to an experimentally measured property.

For example, a QSAR analysis was performed on a series of indanone and aurone (B1235358) derivatives to predict their inhibitory activity against the acetylcholine (B1216132) esterase enzyme. researchgate.net The resulting model identified that the most significant descriptors were the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy (G). The derived equation was:

pIC₅₀ = G [0.0022] + Diam. [0.0006] + LUMO [-0.216] + [Constant]

This equation demonstrates how electronic (LUMO) and steric (Diameter) properties directly contribute to the predicted biological activity. Such models, once validated, can be used to screen virtual libraries of indenone derivatives to identify the most promising candidates for synthesis and testing. researchgate.net Another study focused on developing a robust QSAR model to predict the anti-cancer activity of 2,4-diphenyl indenol derivatives against breast cancer receptors. jchemlett.com

Investigation of Substituent Effects on Chemical Reactivity and Selectivity in Indenone Transformations

Substituents on the indenone ring have a profound effect on the molecule's chemical reactivity and the selectivity of its transformations. ucsb.edu These effects can be broadly categorized as electronic (inductive and resonance effects) and steric. The core of this compound contains several reactive sites, including the carbonyl group, the C2-C3 double bond (part of an enamine-like system), and the aromatic rings.

The electronic nature of the substituents dictates the electron density at these sites.

Electron-Donating Groups (EDGs): The anilino group at C3 is a powerful EDG, which increases the electron density of the C2-C3 double bond, making C2 more nucleophilic and susceptible to attack by electrophiles.

Electron-Withdrawing Groups (EWGs): The carbonyl group at C1 and the nitro group on the aniline ring are strong EWGs. They decrease the electron density in the π-system and make the carbonyl carbon more electrophilic, enhancing its reactivity towards nucleophiles. The nitro group also deactivates the aniline ring towards electrophilic aromatic substitution. youtube.com

This electronic push-pull system can influence various transformations. For example, in reactions like Michael addition, the nucleophilicity of the enamine system is enhanced by the donor group. nih.gov Conversely, in reactions involving nucleophilic attack at the carbonyl carbon, the withdrawing nature of the attached groups would increase reactivity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one and its analogs?

- Methodological Answer : The synthesis of indenone derivatives often involves rhodium-catalyzed decarbonylative cycloadditions between 1H-indene-1,2,3-triones and alkynes. For example, substituted indenones are synthesized under inert atmospheres using [Rh(cod)Cl]₂ as a catalyst and AgSbF₆ as an additive in dichloroethane at 80°C . Purification typically employs column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate red crystalline solids. Yields range from 14% to 22%, depending on substituent steric and electronic effects . Key Parameters :

- Catalyst: Rhodium complexes (e.g., [Rh(cod)Cl]₂).

- Solvent: Dichloroethane.

- Temperature: 80–100°C.

- Purification: Silica gel chromatography.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy . For example:

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.40–7.16 (m, aromatic protons), δ 2.32 (s, methyl groups) .

- ¹³C NMR (CDCl₃, 100 MHz): Carbonyl signals at δ 196.77 (C=O), aromatic carbons between δ 120–150 .

- IR (KBr): Strong absorption at ~1710 cm⁻¹ (C=O stretch) .

X-ray crystallography using SHELXL software is recommended for resolving ambiguous stereochemistry or confirming hydrogen bonding patterns .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Antimicrobial activity can be assessed using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria, as well as fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined via serial dilution. For example, indenone derivatives have shown MICs of 42 µg/mL against E. coli . Experimental Design :

- Positive controls: Ciprofloxacin (bacteria), Fluconazole (fungi).

- Solvent controls: DMSO (≤1% v/v).

- Statistical analysis: Triplicate trials with ANOVA for significance.

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and global reactivity descriptors:

- HOMO-LUMO gap : Correlates with kinetic stability and charge transfer efficiency.

- Electrophilicity index (ω) : Indicates susceptibility to nucleophilic attack .

Software : Gaussian 03 or ORCA.

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How do substituents on the phenyl ring influence the reactivity of indenone derivatives?

- Methodological Answer : Substituent effects are studied via Hammett plots or comparative kinetics. For example:

- Electron-withdrawing groups (e.g., -NO₂) reduce electron density at the carbonyl carbon, slowing nucleophilic additions.

- Steric hindrance from ortho-substituents (e.g., -OMe) decreases reaction yields by ~8% .

Experimental Approach : - Synthesize analogs with varied substituents (e.g., -F, -OMe, -CH₃).

- Monitor reaction progress via TLC or in-situ IR.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.